molecular formula C17H19N7O B5519062 2-(ethylamino)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-pyrimidinecarboxamide

2-(ethylamino)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-pyrimidinecarboxamide

Cat. No.: B5519062
M. Wt: 337.4 g/mol
InChI Key: FNTUUZZEMFJCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ethylamino)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C17H19N7O and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.16510826 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Imaging Applications

  • Characterization of Radioactive Metabolites for PET Imaging : Research on WAY-100635, a compound with a related chemical structure, has shown its application in PET imaging to study 5-HT1A receptors in the human brain. The understanding of its metabolism is crucial for developing biomathematical models to interpret radioactivity uptake in the brain, indicating its potential in neurological studies (Osman et al., 1996).

Pharmacological Research

  • Anticancer Research : A phase II clinical study evaluated the use of DTIC along with other compounds for treating malignant gliomas, highlighting the approach of using chemical compounds to enhance the antitumor effects of chloroethyl nitrosoureas (Ikeda et al., 1996).

Exploring Bioactive Compounds

  • Investigation of Bioactive Pyridines : A study developed an accurate method for quantifying food-derived bioactive pyridines and their metabolites in human plasma and urine after coffee consumption, demonstrating the importance of analytical chemistry in understanding dietary exposures to bioactive compounds (Lang et al., 2010).

Understanding Toxicity and Exposure

  • Exposure to Carcinogenic Compounds : Research has been conducted to estimate human exposures to carcinogenic heterocyclic amines by measuring the amounts of these compounds in human urine. This research underscores the significance of monitoring exposure to potentially hazardous compounds through diet (Ushiyama et al., 1991).

Mechanism of Action

Compounds 2 and 14 clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .

Safety and Hazards

The most potent compounds, 2, 5, 14, and 15, not only exhibited an obvious improvement in IC50 values, but demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .

Future Directions

1,2,4-Triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Properties

IUPAC Name

2-(ethylamino)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O/c1-3-19-17-20-8-14(9-21-17)16(25)23-12(2)13-4-6-15(7-5-13)24-11-18-10-22-24/h4-12H,3H2,1-2H3,(H,23,25)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTUUZZEMFJCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=N1)C(=O)NC(C)C2=CC=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.